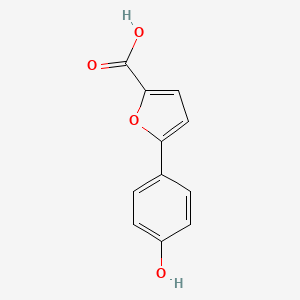

5-(4-Hydroxyphenyl)furan-2-carboxylic acid

説明

5-(4-Hydroxyphenyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids . Furan carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One approach involves the direct conversion of raw straw to furan chemicals in a choline chloride-lactic acid/methyl isobutyl ketone biphasic system . Another method involves the one-step synthesis of furan-2,5-dicarboxylic acid from furan-2 .Molecular Structure Analysis

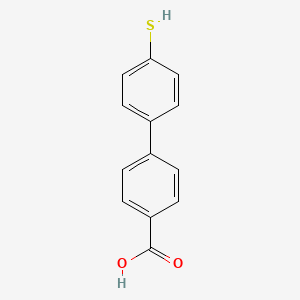

The molecular structure of furan carboxylic acids is characterized by a furan ring with a carboxylic acid group . The furan and the phenyl rings are stabilized by heteroaromatic π-π stacking .Chemical Reactions Analysis

The formation of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid can occur concurrently under solvent-free conditions via a disproportionation reaction . This reaction involves reacting potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2 .Physical And Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids can vary. For instance, 2,5-Furandicarboxylic acid, a related compound, is a white solid with a melting point of 342 °C and a boiling point of 420 °C .科学的研究の応用

Bioactivity of Furan-2-Carboxylic Acids

A study by Wu et al. (2018) isolated new furan-2-carboxylic acids from the roots of Nicotiana tabacum, demonstrating their significant anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018).

Enzymatic Synthesis and Biocatalysis

Jia et al. (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids, demonstrating efficient conversion of 5-hydroxymethylfurfural to various furan derivatives, highlighting the potential of these acids in pharmaceutical and polymer industries (Jia et al., 2019).

Biocatalytic Conversion

Wang et al. (2020) reported on the improved biosynthesis of furan-based carboxylic acids using recombinant Escherichia coli, showcasing the potential industrial applications of these acids (Wang et al., 2020).

Antimicrobial and Antioxidant Properties

Ma et al. (2016) isolated new furan derivatives from Aspergillus flavus, which exhibited potent antibacterial and moderate antioxidant activities (Ma et al., 2016).

Potential in Polymer and Fine Chemical Industries

The research by Dijkman et al. (2014) focused on an enzyme-catalyzed oxidation process to convert 5-hydroxymethylfurfural into furan-2,5-dicarboxylic acid, a key compound for polymer production (Dijkman et al., 2014).

Antimycobacterial Agents

Research by Mori et al. (2022) identified 5-phenyl-furan-2-carboxylic acids as potential antitubercular agents, highlighting their role in targeting iron acquisition in mycobacterial species (Mori et al., 2022).

Role in Antitubercular Therapy

Another study by Mori et al. (2022) on a different furan-2-carboxylic acid derivative alsoemphasized its potential in antitubercular therapy, contributing to the understanding of molecular interactions in this field (Mori et al., 2022).

Chemical Synthesis and Analysis

Patel (2020) focused on the synthesis and characterization of furan ring-containing organic ligands, indicating their potential in various chemical applications, including antimicrobial activity (Patel, 2020).

Furan Derivatives in Biobased Chemicals

Teong et al. (2014) reviewed the production of 5-hydroxymethylfurfural (HMF), a precursor for furan derivatives, highlighting its importance as a biobased platform chemical for various industries (Teong et al., 2014).

Biomass Conversion and Industrial Applications

Nakagawa et al. (2021) reviewed the catalytic reduction systems of furancarboxylic acids, discussing their production from biomass and highlighting their significance in industrial applications (Nakagawa et al., 2021).

Safety and Hazards

特性

IUPAC Name |

5-(4-hydroxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAXFEBFJQEKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699461 | |

| Record name | 5-(4-Hydroxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxyphenyl)furan-2-carboxylic acid | |

CAS RN |

793684-81-8 | |

| Record name | 5-(4-Hydroxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

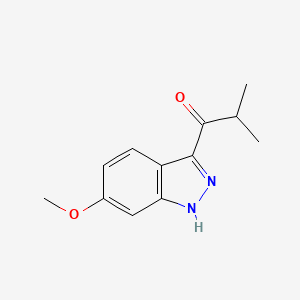

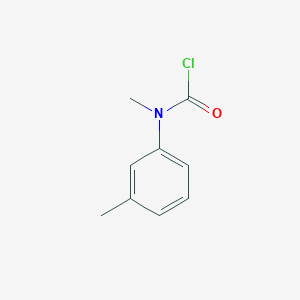

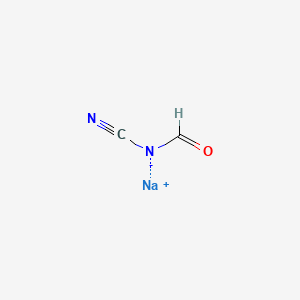

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-](/img/structure/B3392062.png)

![3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL](/img/structure/B3392130.png)